4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide
Overview
Description
F16 is a small, cationic, lipophilic molecule which binds preferentially to mitochondrial membranes and disrupts their function. F16 was discovered in high throughput screens for tumor inhibitors, where it was found to induce apoptosis in HER-1/EGFR-expressing breast carcinoma cell lines. In addition to being a potential antitumor agent, F16 is an easily visualized fluorescent molecule which can also be used to visualize mitochondria under confocal microscopy. The mechanism of apoptosis induction by F16 is believed to be through disruption of the mitochondrial transmembrane potential.
IN1341 is a fluorescent and selective inhibitor of proliferation of mammary epithelial and neu-overexpressing cells. IN1341 also acts on a variety of mouse mammary tumor and human breast cancer cell lines.
Scientific Research Applications
Structural Chemistry and Spectroscopy
Research has delved into the structural aspects of similar compounds, elucidating their complexation behavior and electronic properties. For instance, Afonin et al. (2001) explored the structural features of 1-methyl-2(3,4)-(1-vinylpyrrol-2-yl)pyridinium iodides through NMR spectroscopy, revealing insights into the electronic effects of quaternization on the pyridine and pyrrole rings (Afonin et al., 2001).
Nonlinear Optical Materials
In the realm of material science, particularly in nonlinear optics (NLO), the engineering of organic chromophores with large second-order optical nonlinearity is a significant application. Honghong et al. (2015) reported on the synthesis and characterization of organic cationic core structures leading to highly efficient NLO salts, showcasing their potential in advanced photonic applications (Chen Honghong et al., 2015).
Catalysis
Catalysis represents another critical area of application. Albadi et al. (2012) described the use of poly(4-vinyl pyridine) supported nanoparticle of copper(I) iodide as a green and recyclable catalyst for the synthesis of 1,4-disubstituted-1H-1,2,3-triazoles, demonstrating the compound's utility in facilitating environmentally friendly chemical reactions (J. Albadi et al., 2012).
Solar Energy Conversion
In solar energy conversion technologies, the synthesis of poly(N-alkyl-4-vinyl-pyridine iodide) electrolytes and their application in all-solid-state dye-sensitized solar cells is notable. Wu et al. (2008) achieved a remarkable photoelectric conversion efficiency, highlighting the potential of such compounds in renewable energy technologies (Jihuai Wu et al., 2008).
Solvatochromic and Fluorescent Probes
The use of fluorescent dyes for solvent polarity characterization is another application. Cao et al. (2018) used a pyridinium derivative fluorescent dye as a probe to characterize solvent polarities, demonstrating its utility in analytical chemistry (X. Cao et al., 2018).
properties
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAKYSOOXPORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide | |
CAS RN |
26608-75-3, 36098-33-6 | |
Record name | Pyridinium, iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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